molecular formula C18H18F3NO2 B2999650 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 596788-79-3

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2999650
CAS No.: 596788-79-3
M. Wt: 337.342
InChI Key: AEMIRCPNFVHJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a high-value chemical scaffold for medicinal chemistry and pharmacological research, particularly in neuroscience and oncology. This compound is based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure, which is recognized as a privileged scaffold in drug discovery for its versatility and bioactivity . The 1-position substitution with a 4-(trifluoromethyl)phenyl group is a critical structural feature known to significantly influence receptor binding affinity and selectivity, as evidenced in studies of related compounds targeting orexin and sigma receptors . Researchers will find this compound particularly useful for designing and synthesizing novel receptor ligands. Structural analogs of this tetrahydroisoquinoline have demonstrated potent and selective binding to the sigma-2 receptor, which is overexpressed in many proliferative cancer cells and is a validated biomarker for tumor imaging and potential cancer therapeutics . Furthermore, closely related derivatives have shown promising activity as orexin receptor antagonists, which play a key role in regulating sleep-wake cycles, reward processing, and addictive behaviors . The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, making it a valuable tool for optimizing the pharmacokinetic properties of lead compounds . This product is intended for research purposes only, specifically for in vitro assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied for laboratory research use and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6,7-dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-23-15-9-12-7-8-22-17(14(12)10-16(15)24-2)11-3-5-13(6-4-11)18(19,20)21/h3-6,9-10,17,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMIRCPNFVHJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 769172-81-8) is a compound of interest due to its potential biological activities. This tetrahydroisoquinoline derivative has been studied for various pharmacological properties, including its effects on cancer cells, anti-inflammatory activity, and interactions with neurotransmitter receptors.

  • Molecular Formula : C20H22F3NO2
  • Molecular Weight : 365.39 g/mol
  • Structural Characteristics : The compound features a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a trifluoromethyl phenyl group at the 1 position.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. In a study evaluating the cytotoxic effects of various derivatives on K562 cell lines, it was found that certain compounds demonstrated IC50 values comparable to known chemotherapeutics like verapamil. Specifically, compounds 6e, 6h, and 7c showed IC50 values of 0.66μM0.66\mu M, 0.65μM0.65\mu M, and 0.96μM0.96\mu M respectively, indicating their potential as effective agents against multidrug-resistant cancer cells .

CompoundIC50 (μM)Comparison to Verapamil
6e0.66Similar
6h0.65Similar
7c0.96Similar

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds derived from similar structures showed up to 89% inhibition of IL-6 at a concentration of 10μg/mL10\mu g/mL, indicating strong anti-inflammatory potential .

Neurotransmitter Interaction

The tetrahydroisoquinoline structure is known for its interaction with various neurotransmitter systems. It has been suggested that such compounds may act as ligands for serotonin receptors and phosphodiesterase enzymes, potentially influencing mood and cognitive functions . The inhibition of phosphodiesterase (PDE10A) by related compounds suggests that this compound may also possess neuroprotective properties.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study reported the synthesis and evaluation of several tetrahydroisoquinoline derivatives for their cytotoxicity against K562 cell lines. The promising results indicated that these compounds could be further explored for their therapeutic applications in cancer treatment .
  • Inflammation Model : In an experimental model assessing the inflammatory response, compounds similar to this compound were shown to significantly reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 1-position substitution significantly influences the compound’s physicochemical behavior. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent logP (Predicted) Solubility Key Structural Features
Target Compound 4-(Trifluoromethyl)phenyl ~3.5 Low –CF₃ (electron-withdrawing, lipophilic)
Compound 51 () 4-Isopropylphenyl ~3.0 Moderate –CH(CH₃)₂ (bulky, hydrophobic)
Compound 54 () Naphthalen-2-ylmethyl ~3.2 Low Polyaromatic (π-π interactions)
MPTP () Methyl-phenyl ~1.8 High –CH₃ (neurotoxic metabolite precursor)
  • Lipophilicity : The –CF₃ group increases logP compared to methyl or isopropyl analogs, enhancing membrane permeability but reducing aqueous solubility .

Metabolic Stability

  • The –CF₃ group resists oxidative metabolism, prolonging half-life compared to methyl or ethyl substituents .
  • In contrast, MPTP analogs are rapidly oxidized to neurotoxic pyridinium ions by MAO-B .

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

Synthesis typically involves reductive amination or Pictet-Spengler cyclization. For example, a modified approach using LiAlH4 in THF to reduce intermediates like (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine yields ethylamine derivatives (61% yield after 20 hours). Subsequent coupling with trifluoromethylphenyl groups under reflux with 3,4,5-trimethoxybenzaldehyde and molecular sieves in ethanol achieves cyclization . Key variables include solvent choice (e.g., THF vs. ethanol), catalyst loading (e.g., Pd/C for hydrogenation), and purification via silica column chromatography (53–61% yields).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy groups at C6/C7, trifluoromethylphenyl at C1).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar tetrahydroisoquinoline derivatives (e.g., 2-[(1R,3S)-6,7-dimethoxy-1-phenyl-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., 321.09 g/mol for hydrochloride salts) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing CF3 group enhances lipophilicity (logP) and metabolic stability, critical for bioavailability. Comparative studies with non-fluorinated analogs (e.g., 1-(4-chlorophenyl) derivatives) show reduced solubility in aqueous buffers but improved membrane permeability .

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges during synthesis?

Diastereomeric control requires chiral auxiliaries or asymmetric catalysis. For example, (S)-1-phenyl-tetrahydroisoquinoline derivatives are synthesized using enantioselective hydrogenation or resolution via chiral HPLC . In related compounds, reaction temperature and solvent polarity (e.g., ethanol vs. DCM) significantly impact enantiomeric excess (ee >90% under optimized conditions) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., antitumor vs. antimicrobial assays) may arise from assay conditions (e.g., cell line variability, incubation time). Methodological solutions include:

  • Dose-Response Repetition : Validate activity thresholds across multiple cell lines (e.g., HeLa, MCF-7).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Positive Controls : Compare with established inhibitors (e.g., tetrabenazine analogs for monoamine modulation) .

Q. What computational methods predict binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like acetylcholinesterase or kinase receptors. Key parameters include:

  • Ligand Preparation : Optimize protonation states at physiological pH (e.g., amine group pKa ~9.5).
  • Binding Affinity Validation : Cross-reference with experimental IC50 data from kinase inhibition assays .

Q. How can structural modifications enhance selectivity for specific receptors (e.g., σ-1 vs. σ-2)?

  • Substituent Tuning : Replace the 4-trifluoromethylphenyl group with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) to alter steric hindrance and hydrogen bonding .
  • Isosteric Replacement : Substitute methoxy groups with bioisosteres like ethoxy or halogens (e.g., Cl, Br) to modulate electron density .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImpactReference
Reducing AgentLiAlH4 in THF61%
Cyclization SolventEthanol (reflux)53%
CatalystPd/C (H2 atm)55%

Q. Table 2. Analytical Data Comparison

TechniqueKey DataApplicationReference
<sup>1</sup>H NMRδ 3.85 (s, 6H, OCH3)Methoxy group confirmation
X-ray DiffractionC-C bond length: 1.54 ÅStereochemical assignment
HPLC-MS[M+H]<sup>+</sup> = 322.1Purity validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.